Cas no 24339-58-0 (2,3,4,5-Tetrabromoaniline)

2,3,4,5-Tetrabromoaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,2,3,4,5-tetrabromo-
- 2,3,4,5-tetrabromoaniline
- DTXSID70179075
- SCHEMBL6675090
- 24339-58-0
- Benzenamine, 2,3,4,5-tetrabromo-
- A819343
- 2,3,4,5-Tetrabromoaniline
-
- インチ: InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
- InChIKey: ZRLODVWGYJSMCP-UHFFFAOYSA-N
- SMILES: NC1=CC(Br)=C(Br)C(Br)=C1Br
計算された属性
- 精确分子量: 404.69979
- 同位素质量: 404.7
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 2.612
- Boiling Point: 369.3°C at 760 mmHg
- フラッシュポイント: 177.1°C
- Refractive Index: 1.711
- PSA: 26.02
2,3,4,5-Tetrabromoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T291030-10mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 10mg |
$1022.00 | 2023-05-17 | ||
TRC | T291030-25mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 25mg |
$ 3000.00 | 2023-09-06 | ||
abcr | AB604400-250mg |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 250mg |
€452.10 | 2024-07-19 | ||
abcr | AB604400-1g |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 1g |
€852.00 | 2024-07-19 | ||
TRC | T291030-2.5mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 2.5mg |
$282.00 | 2023-05-17 | ||
TRC | T291030-5mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 5mg |
$529.00 | 2023-05-17 | ||
abcr | AB604400-500mg |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 500mg |
€623.50 | 2024-07-19 |
2,3,4,5-Tetrabromoanilineに関する追加情報
2,3,4,5-Tetrabromoaniline: A Comprehensive Overview
The compound 2,3,4,5-Tetrabromoaniline (CAS No. 24339-58-0) is a highly brominated derivative of aniline, with four bromine atoms attached to the aromatic ring. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The structure of 2,3,4,5-tetrabromoaniline consists of a benzene ring with four bromine atoms substituted at the 2, 3, 4, and 5 positions, making it a symmetrically substituted aromatic compound. Its molecular formula is C6H4Br4N, and it has a molecular weight of 360.78 g/mol.
2,3,4,5-Tetrabromoaniline is known for its high stability and resistance to environmental degradation. Recent studies have explored its use as a precursor in the synthesis of advanced materials such as polymeric composites and high-performance polymers. The compound's ability to undergo various chemical reactions, including nucleophilic substitution and coupling reactions, makes it a valuable intermediate in organic synthesis.
In terms of physical properties, 2,3,4,5-tetrabromoaniline is typically a crystalline solid with a melting point of approximately 160°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and chloroform. The compound's UV-Vis spectrum shows strong absorption bands in the ultraviolet region due to the presence of conjugated aromatic rings and electron-withdrawing bromine atoms.
Recent research has highlighted the potential of 2,3,4,5-tetrabromoaniline in the field of environmental chemistry. Studies have demonstrated its ability to act as a sorbent for heavy metals and organic pollutants in aqueous environments. The compound's high surface area and functional groups make it an effective material for adsorption applications. Furthermore, its thermal stability enables it to be used in high-temperature processes without degradation.
The synthesis of 2,3,4,5-tetrabromoaniline typically involves bromination reactions using bromine gas or other brominating agents under controlled conditions. The reaction conditions are critical to ensure the selective substitution of hydrogen atoms on the aromatic ring without over-bromination or side reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound during synthesis.
In terms of safety considerations, 2,3,4,tetra-bromoaniline should be handled with care due to its potential toxicity when exposed to biological systems. However, its use in controlled industrial and laboratory settings remains widespread. Proper handling procedures include wearing protective equipment such as gloves and goggles to minimize exposure risks.
Looking ahead, 2,,3,,4,,5-tetra-bromoaniline continues to be an area of interest for researchers exploring novel materials for electronics and environmental remediation. Its unique combination of chemical stability and functional versatility positions it as a key compound in advancing modern chemical technologies.
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